2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring and a hydrazide group
Preparation Methods
The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of the triazine ring, followed by the introduction of the hydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can participate in condensation reactions to form larger molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or phase change materials.
Mechanism of Action
The mechanism of action of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds to 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide include other triazine derivatives and hydrazides. Some examples are:
2,4,6-triamino-1,3,5-triazine (melamine): Known for its use in the production of melamine resins.
2,4-dichloro-6-methoxy-1,3,5-triazine: Used in the synthesis of various organic compounds.
2-chloro-4,6-dimethoxy-1,3,5-triazine: Utilized in organic synthesis for introducing triazine rings.
The uniqueness of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O5/c1-2-24-11-5-8(3-4-10(11)20)7-15-18-12(21)6-9-13(22)16-14(23)19-17-9/h3-5,7,20H,2,6H2,1H3,(H,18,21)(H2,16,19,22,23)/b15-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRQTVUKEUOKJS-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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